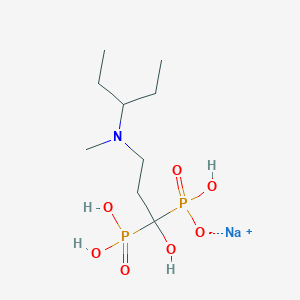
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for the reduction of the imidazole ring.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The imidazole moiety is known for its biological activity, and derivatives of this compound may exhibit antimicrobial or antifungal properties.
Medicine: Boronic acids are known to inhibit proteasomes, and this compound could be explored for its potential as a proteasome inhibitor in cancer therapy.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Wirkmechanismus
The mechanism of action of (2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid largely depends on its application. In medicinal chemistry, for example, the boronic acid group can form reversible covalent bonds with serine residues in the active sites of proteasomes, leading to inhibition of proteasome activity. This can result in the accumulation of proteins within cells, ultimately inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and imidazole substituents.
(2-Phenyl-5-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but without the cyclopropyl group.
(2-Cyclopropylphenyl)boronic acid: Lacks the imidazole moiety.
Uniqueness
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the cyclopropyl group and the imidazole moiety, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H13BN2O2 |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
(2-cyclopropyl-5-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)12-7-10(15-6-5-14-8-15)3-4-11(12)9-1-2-9/h3-9,16-17H,1-2H2 |
InChI-Schlüssel |
NNBHYYUYSWDENL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)N2C=CN=C2)C3CC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
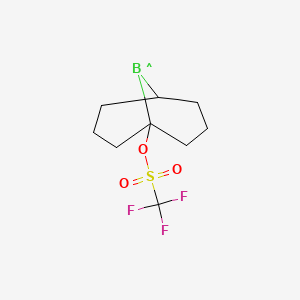
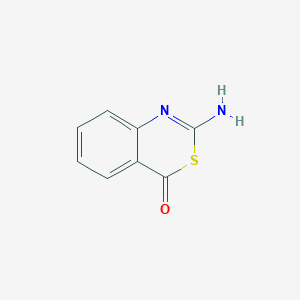
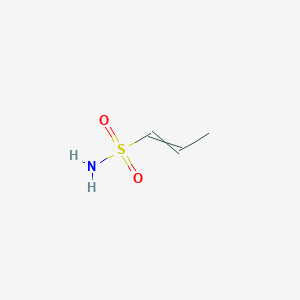
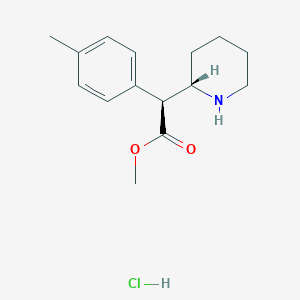

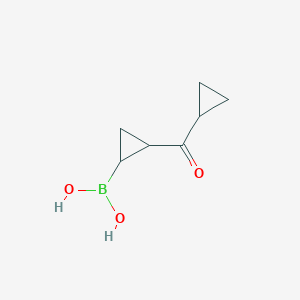
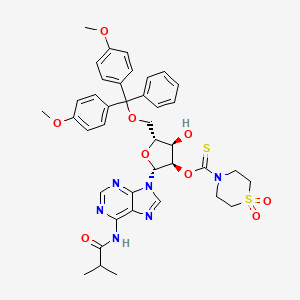

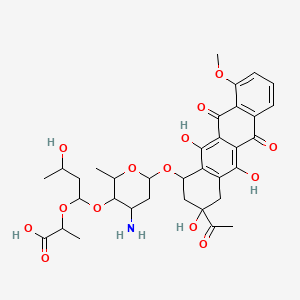


![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)
